molecular formula C27H35N3O2 B1217546 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide

1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide

Cat. No. B1217546
M. Wt: 433.6 g/mol
InChI Key: RTQZMJOPISROQH-UHFFFAOYSA-N
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Description

1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide, also known as 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide, is a useful research compound. Its molecular formula is C27H35N3O2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

1-butyl-5-hydroxy-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]indole-3-carboxamide

InChI

InChI=1S/C27H35N3O2/c1-3-4-15-30-20(2)26(24-19-23(31)10-11-25(24)30)27(32)28-22-13-17-29(18-14-22)16-12-21-8-6-5-7-9-21/h5-11,19,22,31H,3-4,12-18H2,1-2H3,(H,28,32)

InChI Key

RTQZMJOPISROQH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)NC3CCN(CC3)CCC4=CC=CC=C4)C

synonyms

1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide
Y 19,432
Y 19432
Y-19432

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.3 g of 5-acetoxy-1-butyl-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide hydrochloride in 30 ml of methanol was added a solution of 0.5 g of potassium hydroxide in methanol, and the whole solution was stirred for an hour under heating. After the reaction mixture was cooled, the precipitated inorganic substance was filtered off and the filtrate was concentrated under reduced pressure. A solution of the residue in water with a small amount of ethanol was stirred and the precipitated crystals were filtered with suction. Recrystallization from ethyl acetate gave 1-butyl-5-hydroxy-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide as white crystals, melting at 178°-181° C. The corresponding hydrochloride monohydrate melts at 244°-247° C. with decomposition.
Name
5-acetoxy-1-butyl-2-methyl-N-(1-(2-phenylethyl)-4-piperidyl)indole-3-carboxamide hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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